Indole-3-carbinol hydrate

Vue d'ensemble

Description

Indole-3-carbinol (I3C) and its derivatives are products of glucosinolate hydrolysis, catalyzed by the enzyme myrosinase. I3C, under acidic conditions, polymerizes into various compounds such as 3,3'-diindolylmethane (DIM), showcasing protective effects on chronic liver injuries and other conditions. I3C and DIM exhibit pleiotropic protective roles through mechanisms including transcriptional regulation, oxidative stress alleviation, and modulation of enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances (Si-Qi Wang et al., 2016).

Synthesis Analysis

The synthesis of indoles, including I3C, is a significant area in organic chemistry, inspiring numerous methodologies over the years. A comprehensive classification of indole synthesis methods addresses the construction of the indole nucleus through various strategic approaches, focusing on the last bond formation in the indole ring and differentiating techniques based on the type of bond formation involved (D. Taber & Pavan K. Tirunahari, 2011).

Molecular Structure Analysis

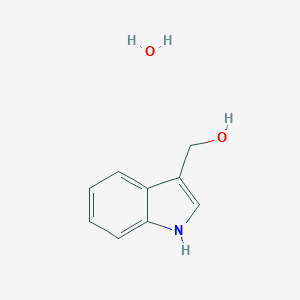

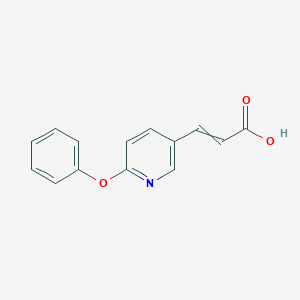

I3C's molecular structure is critical to its biological activities, including anti-cancer properties. The instability of I3C in acidic media, leading to polymerization, poses challenges for its extraction and detection, making the understanding and optimization of its molecular structure crucial for its application in health and disease management (Mohamed Nagia et al., 2023).

Chemical Reactions and Properties

I3C's chemical properties, particularly its reactivity and conversion into biologically active compounds such as DIM, are foundational to its chemoprotective effects. The rapid conversion of I3C into its derivatives, such as DIM, upon oral administration, suggests that these derivatives may play a more direct role in chemoprotection than I3C itself (H. Bradlow, 2008).

Physical Properties Analysis

The physical properties of I3C, such as its solubility, stability, and polymerization behavior in different environments, are essential for its extraction, formulation, and application in various health-related fields. These properties are influenced by I3C's molecular structure and the conditions under which it is stored and utilized (Mohamed Nagia et al., 2023).

Chemical Properties Analysis

The chemical behavior of I3C, including its interactions with other molecules and its role in inducing biochemical pathways for liver protection and cancer prevention, is a focal point of research. Its ability to modulate enzyme activity, influence signaling pathways, and interact with DNA to regulate cell proliferation and apoptosis underlines the importance of understanding I3C's chemical properties (Si-Qi Wang et al., 2016).

Applications De Recherche Scientifique

Anticancer Potential : I3C has been identified as a natural anticancer agent and is in clinical trials for cancer prevention. It has shown efficacy in blocking growth factor-stimulated Akt activation, which is crucial in cancer development (Chao et al., 2007).

Chemoprevention in Breast Cancer : I3C has been evaluated for its effectiveness in preventing chemically-induced mammary tumors. It demonstrates a significant reduction in cancer multiplicity when administered during the initiation and promotion phases of carcinogenesis (Grubbs et al., 1995).

Oligomerization Studies : Research on the oligomerization of I3C in acidic media has been conducted. This is important as I3C's biological activity is partly dependent on its conversion to active substances in acidic conditions (Grose & Bjeldanes, 1992).

Inhibiting Breast Cancer Cell Invasion and Migration : I3C significantly inhibits cell adhesion, spreading, and invasion in breast cancer cells. It's associated with up-regulation of PTEN and E-cadherin, indicating its anti-cancer activities (Meng et al., 2000).

Treatment for Recurrent Respiratory Papillomatosis : A phase I trial using I3C for treating recurrent respiratory papillomatosis showed promising results. A significant number of patients had a cessation of papilloma growth, suggesting I3C's potential as a treatment option (Rosen et al., 1998).

Quality Control in Nutraceuticals : A method for determining I3C in nutraceuticals has been developed, indicating its growing use in commercial preparations as a dietary supplement for cancer prevention (Fibigr et al., 2016).

Review of I3C as Anticarcinogen or Tumor Promoter : A review on I3C indicates its anticarcinogenic effects in experimental animals, but some studies also suggest its potential in promoting carcinogenesis, highlighting the need for more research in this area (Dashwood, 1998).

Enhancement of Carcinogenesis : In some studies, I3C has shown to enhance carcinogenesis depending on the exposure protocol and species, revealing the complexity of its effects on cancer development (Bailey et al., 1987).

Antioxidant Properties : An in silico study evaluated the antioxidant activity of natural I3C derivatives against radicals. Some I3C derivatives exhibit strong radical scavenging activities, suggesting potential dietary applications in preventive and regenerative medicine (Vo & Mechler, 2019).

Antitumor Agent Development : A novel indole-3-carbinol derived antitumor agent, OSU-A9, has been developed with improved chemical stability and potency in targeting multiple aspects of cancer cell survival, indicating its potential in prostate cancer therapy (Weng et al., 2007).

Antiplatelet and Antithrombotic Activity : I3C has been studied for its antiplatelet and antithrombotic activities both in vitro and in vivo. It significantly inhibits platelet aggregation and thromboxane B2 formation, suggesting its potential as an antithrombotic agent (Park et al., 2008).

Safety And Hazards

Safety data sheets suggest avoiding breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

While there is a growing body of evidence from both in vitro and in vivo models that these compounds possess strong potential to prevent several forms of chronic disease such as inflammation, obesity, diabetes, cardiovascular disease, cancer, hypertension, neurodegenerative diseases, and osteoporosis , more research is needed to fully understand the potential of Indole-3-carbinol hydrate in various applications.

Propriétés

IUPAC Name |

1H-indol-3-ylmethanol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.H2O/c11-6-7-5-10-9-4-2-1-3-8(7)9;/h1-5,10-11H,6H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEVEHLSJRKSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CO.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153979 | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole-3-carbinol hydrate | |

CAS RN |

123334-15-6 | |

| Record name | Indole-3-carbinol hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123334156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-carbinol hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)

![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)

![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)

![(1aR,1bS,5aS,9bS)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B53628.png)

![Dispiro[cyclobutane-1,3-tricyclo[3.1.0.02,4]hexane-6,1-cyclobutane] (9CI)](/img/structure/B53631.png)

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)